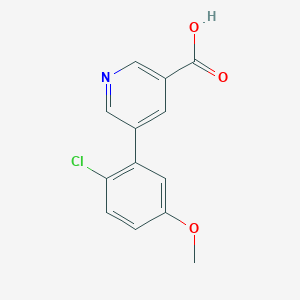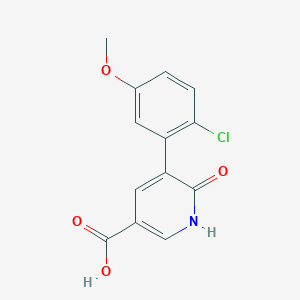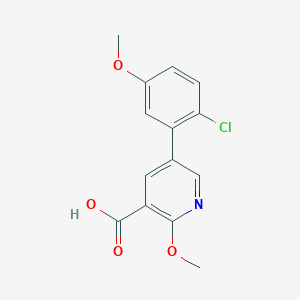
3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxybenzaldehyde and 4-cyanopyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyridine ring can participate in coordination with metal ions or other biomolecules, affecting the compound’s overall activity.
類似化合物との比較
- 3-(2-Chloro-5-methoxyphenyl)pyridine-2-carboxylic acid
- 3-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
- 3-(2-Chloro-5-methoxyphenyl)pyridine-5-carboxylic acid
Comparison: Compared to its similar compounds, 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyridine ring This positioning can influence the compound’s reactivity, binding properties, and overall chemical behavior
特性
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-8-2-3-12(14)10(6-8)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTDHWPDXGINIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687916 |
Source


|
| Record name | 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-80-9 |
Source


|
| Record name | 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391814.png)
![5-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391816.png)
![6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid](/img/structure/B6391822.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391827.png)
![5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid](/img/structure/B6391833.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391846.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391849.png)

![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391860.png)





